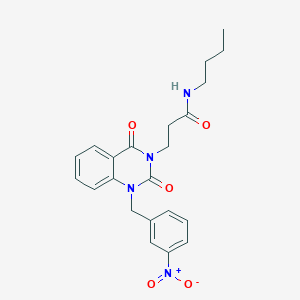

N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-butyl-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-2-3-12-23-20(27)11-13-24-21(28)18-9-4-5-10-19(18)25(22(24)29)15-16-7-6-8-17(14-16)26(30)31/h4-10,14H,2-3,11-13,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEADQOWDIMBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. The compound features a quinazolinone core, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C22H24N4O5

Molecular Weight: 424.457 g/mol

Purity: Typically 95% .

The compound contains several functional groups:

- Butyl group : A four-carbon alkyl chain.

- Nitrobenzyl group : A benzene ring with a nitro group and a methyl group.

- Quinazolinone moiety : Known for its diverse biological activities.

Target of Action

Quinazolinone derivatives are reported to interact with various biological targets, influencing cellular processes such as cell cycle progression and apoptosis. The nitrobenzyl group may undergo metabolic reduction to form an aminobenzyl group, potentially enhancing its interaction with biological targets .

Mode of Action

The exact mode of action for this compound remains to be fully elucidated. However, it is hypothesized that similar compounds exhibit cytotoxic effects through:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

- Modulation of inflammatory pathways.

Biochemical Pathways

Research indicates that quinazolinone derivatives can interfere with several biochemical pathways. These include:

- Cell Cycle Regulation : Disruption of the normal progression can lead to increased apoptosis in cancer cells.

- Signal Transduction Pathways : Inhibition of pathways such as Wnt/β-catenin has been observed in related compounds, suggesting a potential mechanism for anticancer activity .

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance:

- In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The IC50 values reported for related compounds range from 2 to 10 µM depending on the specific cell line tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SW480 | 2 |

| Compound B | HCT116 | 0.12 |

| N-butyl derivative | Various | TBD |

Anti-inflammatory Effects

Quinazolinone derivatives have also been shown to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to the interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a quinazolinone derivative in xenograft models of colorectal cancer. The compound significantly reduced tumor growth and altered gene expression profiles associated with proliferation and apoptosis .

Case Study 2: Inhibition of HDACs

Another investigation focused on hydroxamic acid derivatives that share structural similarities with our compound. These derivatives demonstrated potent histone deacetylase (HDAC) inhibitory activity, leading to enhanced antitumor effects in vitro .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with several quinazolinone derivatives, differing primarily in substituents on the quinazoline ring and the alkyl/aryl groups on the propanamide side chain. Key analogs include:

*Note: Molecular weight of the target compound is estimated based on its formula.

Key Observations :

Physical and Chemical Properties

Melting points and solubility vary significantly with substituents:

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

The compound can be synthesized via multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, similar quinazolinone derivatives are synthesized using I2/TBHP-mediated domino reactions under mild conditions, achieving yields of 65–85% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst systems : Iodine/tert-butyl hydroperoxide (I2/TBHP) improves regioselectivity in heterocycle formation.

- Temperature control : Reactions performed at 60–80°C minimize side products. Characterization of intermediates via TLC and HPLC ensures purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm) to confirm the quinazolinone core and nitrobenzyl substituents .

- FT-IR : Detect absorption bands for C=O (1680–1720 cm⁻¹) and NO2 (1520–1350 cm⁻¹) .

- ESI-HRMS : Validate molecular weight (±0.002 Da accuracy) to confirm stoichiometry . Melting points (e.g., 203–205°C for analogous compounds) provide additional purity verification .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., density functional theory) identify transition states and reaction pathways, reducing trial-and-error experimentation. For instance:

- Reaction path search : Predicts intermediates and byproducts for nitrobenzyl substitution reactions .

- AI-driven optimization : Platforms like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent ratios) in silico . Feedback loops between computational predictions and experimental validation (e.g., adjusting reaction conditions based on simulated energy barriers) enhance yield and selectivity .

Q. What experimental design strategies are recommended to investigate structure-activity relationships (SAR)?

Use factorial design to systematically vary substituents (e.g., nitro position, alkyl chain length) and assess biological activity:

- Variables : Nitro group orientation (meta vs. para), steric effects of the N-butyl chain.

- Response surface methodology (RSM) : Models interactions between variables to identify optimal structural motifs for target binding . For example, replacing the 3-nitrobenzyl group with a 4-fluorobenzyl moiety in analogous compounds increased antiproliferative activity by 40%, highlighting the importance of substituent positioning .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols : Adopt CLP guidelines for cytotoxicity assays (e.g., MTT assay at 48-hour incubation) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors . For instance, conflicting IC50 values for similar compounds may reflect differences in solvent polarity (DMSO vs. ethanol) during dissolution .

Q. What advanced separation techniques improve purification of this hydrophobic compound?

- Membrane-based nanofiltration : Removes low-molecular-weight impurities while retaining the target compound (MW ~450–600 g/mol) .

- High-performance countercurrent chromatography (HPCCC) : Achieves >95% purity for quinazolinone derivatives using heptane/ethyl acetate/water solvent systems .

- Crystallography : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and packing efficiency, critical for reproducibility.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.